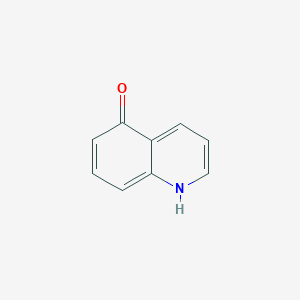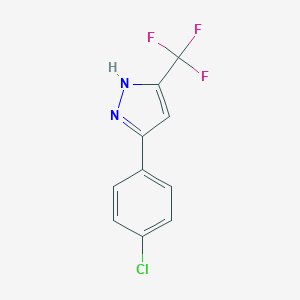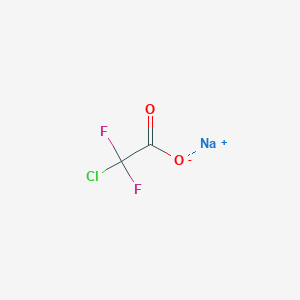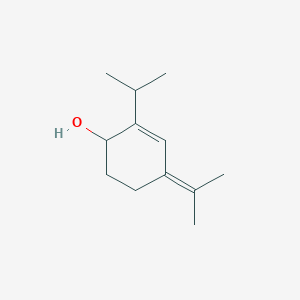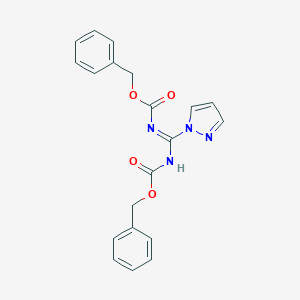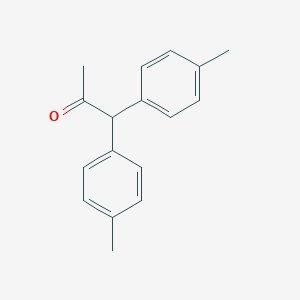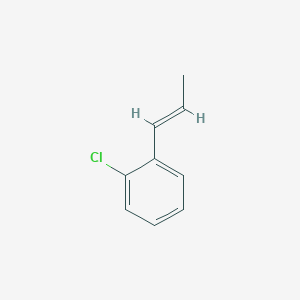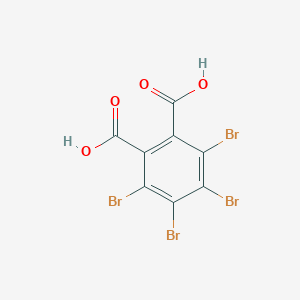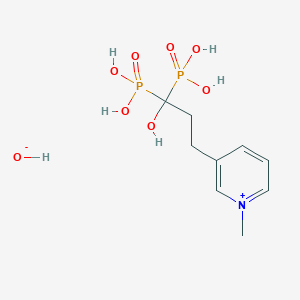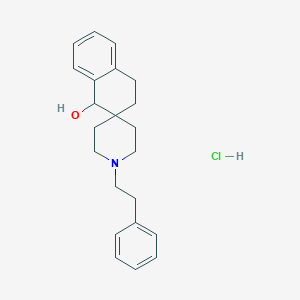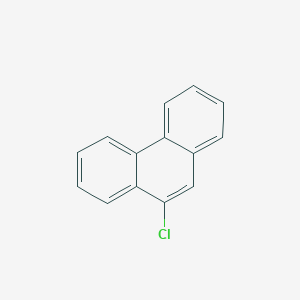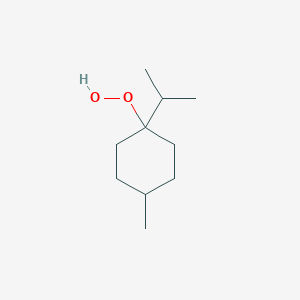
1-Hydroperoxy-4-methyl-1-propan-2-ylcyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hydroperoxy-4-methyl-1-propan-2-ylcyclohexane, commonly known as cumene hydroperoxide, is a widely used organic peroxide in various industrial applications. It is a colorless liquid with a characteristic odor and is highly reactive due to the presence of an unstable peroxide bond. Cumene hydroperoxide is primarily used as an initiator in the production of phenol and acetone, which are important industrial chemicals.
Wirkmechanismus
Cumene hydroperoxide is a strong oxidizing agent and can react with a wide range of organic compounds. The peroxide bond in cumene hydroperoxide is highly unstable and can easily break down to form free radicals. These free radicals can initiate chain reactions in various chemical processes, such as polymerization, oxidation, and reduction.
Biochemische Und Physiologische Effekte
Cumene hydroperoxide is known to cause oxidative stress in living cells and can lead to cell damage and death. It has been shown to induce lipid peroxidation, which is a common mechanism of cell damage. Cumene hydroperoxide can also affect the activity of various enzymes in the body, leading to changes in metabolic pathways.
Vorteile Und Einschränkungen Für Laborexperimente
Cumene hydroperoxide is a highly reactive compound and can be used as a powerful oxidizing agent in various laboratory experiments. Its high reactivity makes it useful in studying the kinetics and mechanisms of chemical reactions. However, its instability and potential for thermal runaway make it a hazardous compound to handle and store.
Zukünftige Richtungen
1. Development of safer and more stable organic peroxides for industrial applications.
2. Investigation of the role of cumene hydroperoxide in oxidative stress and cell damage.
3. Study of the effects of cumene hydroperoxide on metabolic pathways and enzyme activity.
4. Development of new methods for the synthesis of cumene hydroperoxide.
5. Exploration of the potential of cumene hydroperoxide as a radical initiator in new polymerization reactions.
Synthesemethoden
Cumene hydroperoxide is synthesized by the oxidation of cumene, which is a mixture of isopropylbenzene and alpha-methylstyrene. The oxidation process is carried out using air or oxygen in the presence of a catalyst, usually a cobalt or manganese salt. The reaction is exothermic and requires careful temperature control to avoid thermal runaway.
Wissenschaftliche Forschungsanwendungen
Cumene hydroperoxide is widely used in scientific research as a source of free radicals for various applications. It is used as a model compound for studying the kinetics and mechanisms of peroxide decomposition, which is important in understanding the safety and stability of organic peroxides. Cumene hydroperoxide is also used as a radical initiator in polymerization reactions to produce high molecular weight polymers.
Eigenschaften
CAS-Nummer |
143970-18-7 |
|---|---|
Produktname |
1-Hydroperoxy-4-methyl-1-propan-2-ylcyclohexane |
Molekularformel |
C10H20O2 |
Molekulargewicht |
172.26 g/mol |
IUPAC-Name |
1-hydroperoxy-4-methyl-1-propan-2-ylcyclohexane |
InChI |
InChI=1S/C10H20O2/c1-8(2)10(12-11)6-4-9(3)5-7-10/h8-9,11H,4-7H2,1-3H3 |
InChI-Schlüssel |
MRHJLSVXRAIRDK-UHFFFAOYSA-N |
SMILES |
CC1CCC(CC1)(C(C)C)OO |
Kanonische SMILES |
CC1CCC(CC1)(C(C)C)OO |
Synonyme |
Hydroperoxide, 4-methyl-1-(1-methylethyl)cyclohexyl, trans- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Bicyclo[4.2.0]octa-1,3,5-trien-7-ol, 7-(1-methylethyl)-(9CI)](/img/structure/B119860.png)
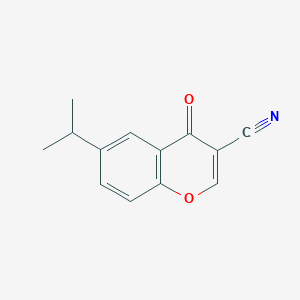
![6-Aminobenzo[d]isoxazol-3(2H)-one](/img/structure/B119866.png)
